molecular formula C19H19N3O4S B2668046 N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide CAS No. 941961-62-2

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2668046
CAS No.: 941961-62-2
M. Wt: 385.44
InChI Key: CEGBSARNYLJUEV-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a synthetic small molecule featuring the 1,3,4-oxadiazole pharmacophore, a scaffold of significant interest in medicinal chemistry for developing novel anticancer agents . The 1,3,4-oxadiazole core is known for its versatile biological activity and is considered a privileged structure in drug discovery . This compound is designed for research applications focused on oncology, particularly in screening programs against a panel of cancer cell lines. Its molecular architecture suggests potential as a multi-target agent, as 1,3,4-oxadiazole-based analogs have demonstrated potent antiproliferative effects by inhibiting key cancer-related enzymes and pathways. These mechanisms include, but are not limited to, the inhibition of thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase activity . Furthermore, the incorporation of the 2,4-dimethoxyphenyl and phenylthio substituents may influence its electronic properties, binding affinity, and overall pharmacokinetic profile, making it a valuable compound for structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore its specific mechanism of action, cytotoxic potential, and selectivity in various in vitro models. This product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-24-13-8-9-15(16(12-13)25-2)18-21-22-19(26-18)20-17(23)10-11-27-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGBSARNYLJUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, the reaction between 2,4-dimethoxybenzohydrazide and a suitable carboxylic acid or its derivative under acidic or basic conditions can yield the desired oxadiazole ring.

    Introduction of the phenylthio group: This step involves the nucleophilic substitution of a halogenated precursor with a thiol compound. For example, the reaction of a halogenated oxadiazole intermediate with thiophenol in the presence of a base can introduce the phenylthio group.

    Amidation: The final step involves the formation of the amide bond by reacting the oxadiazole-thio intermediate with a suitable amine or amide precursor under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups (if present), leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in the study of enzyme inhibition, receptor binding, and as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The oxadiazole ring is known for its antimicrobial, anti-inflammatory, and anticancer activities. Researchers investigate this compound for its efficacy and safety in treating various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group compatibility.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The phenylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s key structural elements are:

  • 1,3,4-Oxadiazole core : Common in antimicrobial and enzyme-inhibiting agents.
  • 5-Position substituent : 2,4-Dimethoxyphenyl group (electron-rich due to methoxy groups).

Table 1: Substituent Comparison with Analogs

Compound Name / ID Oxadiazole 5-Substituent Propanamide Chain Substituent Key Structural Features Reference
Target Compound 2,4-Dimethoxyphenyl 3-(Phenylthio) High electron density; sulfur linkage N/A
8d (C15H14N4O2S2) 4-Methylphenyl 3-(Thiazol-2-yl) Moderate lipophilicity; methyl enhances stability
8h (C15H13N5O4S2) 3-Nitrophenyl 3-(Thiazol-2-yl) Electron-withdrawing nitro group; polar
7c (C16H17N5O2S2) (2-Amino-thiazol-4-yl)methyl 3-(Methylphenyl) Amino-thiazole enhances H-bonding potential

Key Observations :

  • The 2,4-dimethoxyphenyl group in the target compound likely increases solubility in polar solvents compared to 4-methylphenyl (8d) but reduces it relative to 3-nitrophenyl (8h, polar nitro group) .

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) IR / NMR Features Reference
Target Compound C19H19N3O4S (calc.) 409.44 (calc.) Not reported Expected C=O (1650–1700 cm⁻¹), S-C (600–700 cm⁻¹) N/A
8d C15H14N4O2S2 354.43 135–136 1H-NMR: δ 2.35 (s, 3H, CH3); 13C-NMR: δ 167.2 (C=O)
8h C15H13N5O4S2 415.43 158–159 1H-NMR: δ 8.40 (s, 1H, NO2-Ar); IR: 1530 cm⁻¹ (NO2)
7c C16H17N5O2S2 375.47 134–136 EI-MS: m/z 375 [M]⁺; 1H-NMR: δ 6.80 (s, 1H, NH2)

Key Observations :

  • The target compound’s molecular weight (~409 g/mol) is higher than 8d (354 g/mol) but lower than 8h (415 g/mol), suggesting intermediate solubility and diffusion characteristics.
  • Methoxyphenyl groups typically show distinct NMR signals (e.g., δ 3.80–3.95 for OCH3), differentiating the target from analogs with methyl or nitro substituents .

Comparison :

  • The phenylthio group in the target may require thiol-ene chemistry or Mitsunobu conditions, differing from the thiazole coupling in 8d .
  • ’s use of POCl3 for cyclization aligns with methods for oxadiazole synthesis in .

Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxadiazole ring and a phenylthio group. The molecular formula is C15H16N4O3C_{15}H_{16}N_{4}O_{3}, with a molecular weight of approximately 300.32 g/mol. Its structural components suggest potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₆N₄O₃
Molecular Weight300.32 g/mol
CAS Number[Not available]
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the introduction of the phenylthio group. A common method includes:

  • Formation of Oxadiazole : Reacting hydrazides with carboxylic acid derivatives under acidic conditions.
  • Thioether Formation : Introducing the phenylthio moiety through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for some derivatives has been reported as low as 0.016 μg/mL.

Anticancer Activity

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism may involve the modulation of specific signaling pathways related to cell growth and apoptosis.

The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized to interact with enzymes or receptors involved in critical cellular processes:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolism or cell signaling.
  • Receptor Modulation : Interaction with specific receptors that regulate cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar oxadiazole compounds:

  • Antimicrobial Activity : A study on oxadiazole derivatives showed promising results against resistant bacterial strains .
  • Anticancer Properties : Research indicated that oxadiazole compounds could inhibit cancer cell lines through apoptosis induction .
  • Mechanistic Insights : Investigations into the mechanism of action revealed potential pathways involving oxidative stress and apoptosis .

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